Product packaging for N-Ethyl-3-methoxyaniline(Cat. No.:CAS No. 41115-30-4)

N-Ethyl-3-methoxyaniline

Cat. No.: B1330492
CAS No.: 41115-30-4
M. Wt: 151.21 g/mol
InChI Key: AFQXCZCRJSGHPB-UHFFFAOYSA-N
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Description

Contextualization within Aniline (B41778) Chemistry and Substituted Anilines

Aniline, a simple aromatic amine with the formula C₆H₅NH₂, serves as the parent molecule for a vast family of compounds known as anilines. wikipedia.orgalbany.edu These compounds are fundamental in organic chemistry, acting as crucial intermediates in the production of a wide array of industrial chemicals, including dyes, polymers, and pharmaceuticals. wikipedia.orgalbany.edu

The reactivity of the aniline molecule can be finely tuned by adding different functional groups to the phenyl ring, creating what are known as substituted anilines. wisdomlib.org These substitutions can significantly alter the electronic properties and reactivity of the molecule. afit.educhemistrysteps.com For instance, electron-donating groups increase the electron density of the benzene (B151609) ring, making the arylamine more basic, while electron-withdrawing groups have the opposite effect. chemistrysteps.com This ability to modify the aniline structure makes substituted anilines invaluable tools for chemists, allowing for the targeted synthesis of complex molecules with specific desired properties. wisdomlib.org

N-Ethyl-3-methoxyaniline is a member of this class of substituted anilines. It features an ethyl group attached to the nitrogen atom and a methoxy (B1213986) group at the meta-position of the benzene ring. This specific substitution pattern imparts unique chemical properties to the molecule, making it a valuable reagent in various synthetic applications.

Significance in Contemporary Organic Synthesis Research and Intermediates

This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its structure is a key component in the creation of various heterocyclic compounds and other organic materials. For instance, it is a known precursor in the synthesis of certain dyes and has been investigated for its role in the development of novel pharmaceutical compounds.

One notable application of a related compound, 2-iodo-4-methoxyaniline, is in the total synthesis of ibogaine, a psychoactive indole (B1671886) alkaloid. wikipedia.org This highlights the importance of substituted anilines as building blocks for complex natural products and their analogues. While not directly involved in this specific synthesis, the structural motifs present in this compound make it a compound of interest for similar synthetic endeavors.

The presence of both an ethylamino group and a methoxy group on the aromatic ring provides multiple reactive sites, allowing for a diverse range of chemical transformations. This versatility makes this compound a valuable tool for medicinal chemists and materials scientists exploring the development of new molecules with specific biological or material properties.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₃NO
Molar Mass 151.21 g/mol
CAS Number 41115-30-4
Appearance Liquid
Purity Typically ≥95%

Data sourced from multiple chemical suppliers and databases. biosynth.comchemspider.comcymitquimica.com

Interactive Data Table: Synonyms for this compound

Synonym
N-Ethyl-m-anisidine
(3-Methoxyphenyl)ethylamine
3-methoxy-N-ethylaniline
Ethyl(3-methoxyphenyl)amine
N-Ethyl-3-methoxy-benzenamine
m-Methoxyphenylethylamine

This table includes common synonyms for this compound. chemspider.comcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B1330492 N-Ethyl-3-methoxyaniline CAS No. 41115-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-10-8-5-4-6-9(7-8)11-2/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQXCZCRJSGHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342935
Record name N-Ethyl-3-methoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41115-30-4
Record name N-Ethyl-3-methoxyaniline
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Record name N-ethyl-3-methoxyaniline
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Synthetic Methodologies for N Ethyl 3 Methoxyaniline

N-Alkylation Approaches

N-alkylation involves the direct attachment of an ethyl group to the nitrogen atom of 3-methoxyaniline (also known as m-anisidine).

A conventional method for synthesizing N-Ethyl-3-methoxyaniline is the direct alkylation of 3-methoxyaniline with an ethylating agent. taylorfrancis.com This reaction typically employs ethyl halides, such as ethyl bromide, or other ethylating agents like diethyl sulfate (B86663). taylorfrancis.com The reaction often requires a base to neutralize the acid byproduct. A significant drawback of this method is the potential for over-alkylation, leading to the formation of N,N-diethyl-3-methoxyaniline as a byproduct. masterorganicchemistry.com

A study outlined a synthesis method starting with m-aminophenol, which undergoes N-ethylation followed by O-methylation to produce N-ethyl-m-methoxyaniline. taylorfrancis.com This two-step process was noted to occur under temperate reaction conditions. taylorfrancis.com

Table 1: Examples of Direct Alkylation Reactions

Starting Material Ethylating Agent Typical Conditions Product
3-Methoxyaniline Ethyl bromide Presence of a base This compound

This table is based on information from synthesis strategies and may not represent optimized industrial processes.

Catalytic methods offer a more controlled and efficient alternative to direct alkylation. These strategies often utilize transition metal catalysts to facilitate the N-alkylation of amines with alcohols, which are considered greener alkylating agents. nih.govacs.org Iridium and ruthenium-based catalysts are particularly effective in these "borrowing hydrogen" or "hydrogen autotransfer" reactions. nih.govacs.org This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction to the desired N-alkylated amine. nih.gov This method is highly atom-economical, with water being the only byproduct. nih.gov

Research has demonstrated the N-alkylation of various amines with alcohols using iridium and ruthenium complexes, showcasing the broad applicability of this approach. nih.govacs.org While specific examples for this compound are not detailed, the general methodology is well-established for aniline (B41778) derivatives. acs.org

Reductive Amination Pathways

Reductive amination is a versatile method for forming amines from carbonyl compounds and other amines. wikipedia.orglibretexts.org

This pathway involves the reaction of 3-methoxyaniline with acetaldehyde (B116499). The initial condensation forms an imine intermediate, which is then reduced to yield this compound. youtube.com This two-step, one-pot procedure is a common and effective way to produce secondary amines. masterorganicchemistry.com

A variety of reducing agents can be used for this transformation, with sodium cyanoborohydride (NaBH3CN) being a popular choice due to its selectivity for reducing imines in the presence of aldehydes. masterorganicchemistry.com Other reducing agents like sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are also employed. masterorganicchemistry.comorganic-chemistry.org

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Key Features
Sodium Borohydride (NaBH4) Common, versatile reducing agent. youtube.com
Sodium Cyanoborohydride (NaBH3CN) Selectively reduces imines over aldehydes. masterorganicchemistry.com

Catalytic hydrogenation offers a greener alternative to the use of stoichiometric reducing agents. wikipedia.org In this process, a mixture of the aniline and the aldehyde is treated with hydrogen gas in the presence of a metal catalyst. wikipedia.org Common catalysts include palladium, platinum, or nickel on a solid support like carbon. wikipedia.orggoogle.com The reaction of an aldehyde or ketone with an amine in the presence of hydrogen and a nickel catalyst is a known method for producing amines. youtube.com This process, known as reductive amination, can be used to convert a primary amine into a secondary amine. youtube.com

Advanced Synthetic Routes

More recent developments in synthetic chemistry offer novel approaches to the synthesis of this compound. One such area is the use of continuous flow technology. A study on the selective hydrogenation of nitroarenes to N-arylhydroxylamines demonstrated the efficiency of a continuous flow process using a Pt/C catalyst. mdpi.com While this specific reaction produces a different functional group, the technology could potentially be adapted for the continuous synthesis of this compound via reductive amination.

Another advanced approach involves metallaphotoredox catalysis. A recently developed copper-catalyzed N-alkylation platform enables the coupling of various N-nucleophiles with alkyl halides under mild, visible-light-induced conditions. princeton.edu This method has been shown to be effective for a broad range of substrates and could offer a novel route to this compound. princeton.edu

Hydroaminoalkylation Methods for this compound Scaffolds

Hydroaminoalkylation represents an atom-economical approach for the synthesis of N-alkylated anilines. This method involves the direct addition of an N-H bond of an amine across a carbon-carbon double or triple bond. For scaffolds like this compound, this typically involves the reaction of an aniline derivative with an alkene.

Catalyst-controlled hydroamination reactions are crucial for achieving high regioselectivity. For instance, iridium-catalyzed hydroamination of allylic amines with aniline nucleophiles can proceed via a directed mechanism, leading to anti-Markovnikov products. nih.gov In contrast, rhodium catalysts often favor the formation of Markovnikov products. nih.gov The mechanism frequently involves an oxidative addition of the amine's N-H bond to the metal center, followed by migratory insertion of the alkene. nih.gov

A prominent strategy within this category is the "borrowing hydrogen" methodology. In this process, a catalyst, often based on ruthenium or iridium, temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone. rsc.orgnih.gov This intermediate then reacts with the amine (like m-anisidine) to form an imine or enamine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product. rsc.orgnih.gov This method allows for the use of alcohols as alkylating agents, with water being the only byproduct, aligning with green chemistry principles. researchgate.net Research on ruthenium-catalyzed N-alkylation of anilines with primary alcohols has demonstrated excellent yields, in some cases up to 98%. researchgate.net

Table 1: Catalyst Systems in N-Alkylation of Anilines

Catalyst System Amine Substrate Alkylating Agent Key Features Reference
Ruthenium Complexes Aniline Derivatives Primary Alcohols High yields (up to 98%), Green methodology (water byproduct) researchgate.net
Rhodium/Iridium Complexes Aniline Nucleophiles Allylic Amines Catalyst-controlled regioselectivity (Markovnikov vs. anti-Markovnikov) nih.gov
Palladium Nanoparticles Amines Alcohols Additive-free, cascade reaction researchgate.net
Nickel Pincer Complex Amines Alcohols Activation of sp³ C-H bonds, low catalyst loading researchgate.net

Multi-step Syntheses from Readily Available Precursors

The synthesis of this compound is commonly achieved through multi-step sequences starting from readily available chemical precursors. The choice of pathway often depends on the cost and availability of the starting materials.

Route A: N-Alkylation of m-Anisidine (B1676023)

The most direct route involves the N-ethylation of m-anisidine (3-methoxyaniline). nih.govwikipedia.org This is a classic nucleophilic substitution reaction where the nitrogen atom of the aniline attacks an ethylating agent.

A common laboratory-scale method involves reacting m-anisidine with an ethyl halide, such as ethyl bromide or ethyl iodide, in the presence of a non-nucleophilic base like triethylamine. koreascience.kr The base serves to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The selectivity for mono-alkylation over di-alkylation can be controlled by adjusting the molar ratio of the reactants and reaction conditions. koreascience.kr

Route B: Synthesis from m-Aminophenol

An alternative pathway begins with m-aminophenol, which is an isomer of aminophenol. wikipedia.org This route involves two main steps: N-ethylation followed by O-methylation.

N-Ethylation of m-Aminophenol: The phenolic hydroxyl group is more acidic than the amino group, but the amino group is more nucleophilic. Therefore, selective N-ethylation can be achieved. One method is reductive amination, which involves reacting m-aminophenol with acetaldehyde in the presence of a reducing agent and a catalyst. A process for a similar compound, N,N-diethyl-m-aminophenol, utilizes a platinum-on-carbon catalyst and hydrogen gas. google.com

O-Methylation: The resulting N-ethyl-3-aminophenol is then treated with a methylating agent to convert the phenolic hydroxyl group into a methoxy (B1213986) group. Common methylating agents for this purpose include dimethyl sulfate or methyl iodide, typically used in the presence of a base like sodium hydroxide.

A related synthesis for 3-(N-ethyl-N-isoamyl)aminophenol starts with resorcinol, which is first reacted with monoethylamine in an autoclave to produce 3-ethylaminophenol. google.com This intermediate is then reacted with a halogenated alkane to yield the final product. google.com This illustrates the feasibility of starting from even more fundamental precursors.

Optimization and Yield Enhancement in this compound Synthesis

Improving the yield and purity of this compound is critical for its industrial viability. Optimization strategies focus on catalyst selection, reaction conditions, and process design.

For catalytic N-alkylation reactions, the choice of metal and ligand is paramount. Ruthenium-arene complexes have been shown to be highly effective for the N-alkylation of anilines with alcohols, with specific ligand designs enhancing catalytic activity. researchgate.net For instance, the use of certain ruthenium pincer complexes can lead to product yields as high as 95%. researchgate.net Similarly, a patent for the selective synthesis of N-methyl-para-anisidine, a close analogue, highlights the use of a heterogeneous catalyst which allows for product yields of 91.5-98.3%. google.com

Reaction conditions such as temperature, solvent, and the nature of the base play a significant role. In the N-alkylation of aniline with benzyl (B1604629) alcohol catalyzed by a nickel pincer complex, dimethyl sulfoxide (B87167) (DMSO) at 110 °C was found to be ideal. researchgate.net The choice of base can also influence selectivity between mono- and di-alkylated products.

Table 2: Optimization Data for N-Alkylated Aniline Synthesis

Product Starting Material Catalyst/Reagent Conditions Yield/Purity Reference
N-Methyl-para-anisidine p-Anisidine (B42471) Heterogeneous Catalyst Catalytic alkylation 91.5-98.3% yield google.com
N-Alkylated Anilines Aniline Ruthenium Complex Primary Alcohols, Base Up to 98% yield researchgate.net
3-(N-ethyl-N-isoamyl)aminophenol Resorcinol, Monoethylamine Halogenated Isopentane pH adjustment, extraction 80.0% yield, 98.5% purity google.com
N-Benzylaniline Aniline, Benzyl Alcohol Nickel Pincer Complex DMSO, 110 °C, Base High conversion researchgate.net

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on the Aryl Moiety

The benzene (B151609) ring of N-Ethyl-3-methoxyaniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the N-ethylamino and methoxy (B1213986) groups. savemyexams.com These groups increase the electron density of the aromatic π system, making it more susceptible to attack by electrophiles. savemyexams.comorganicchemistrytutor.com

Both the N-ethylamino group and the methoxy group are classified as activating, ortho-, para-directing groups. savemyexams.comlibretexts.org This directing effect stems from their ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution process. organicchemistrytutor.comyoutube.com The stabilization is most effective when the electrophile attacks the positions ortho and para to these substituents.

In this compound, the substituents are meta to each other. The directing effects of the two groups are as follows:

N-Ethylamino group: Directs incoming electrophiles to the ortho (position 2) and para (position 6) positions.

Methoxy group: Directs incoming electrophiles to its ortho (positions 2 and 4) and para (position 6) positions.

The positions activated by both groups are 2 and 6, with position 4 being strongly activated by the methoxy group and to a lesser extent by the N-ethylamino group. Therefore, electrophilic substitution is expected to occur predominantly at positions 2, 4, and 6. The precise distribution of products will depend on the reaction conditions and the nature of the electrophile.

SubstituentElectronic EffectActivating/DeactivatingDirecting Effect
-NHCH₂CH₃ (N-Ethylamino)Electron-donating (+I, +M)Strongly ActivatingOrtho, Para
-OCH₃ (Methoxy)Electron-donating (+M) > Electron-withdrawing (-I)ActivatingOrtho, Para

The reactivity and regioselectivity of electrophilic aromatic substitution are governed by a combination of electronic and steric factors. nih.gov

Electronic Effects: Both the N-ethylamino and methoxy groups are activating due to their ability to donate electrons via the resonance effect (+M), which outweighs the inductive electron-withdrawing effect (-I) of the heteroatoms (N and O). libretexts.org The nitrogen of the N-ethylamino group is generally a stronger electron-donating group than the oxygen of the methoxy group, thus having a more powerful activating effect. This enhanced nucleophilicity of the ring leads to faster reaction rates compared to benzene. wikipedia.org

Steric Effects: The N-ethyl group is bulkier than the methoxy group. This steric hindrance can influence the regioselectivity of the substitution. libretexts.org Attack at the ortho position (position 2) relative to the N-ethylamino group might be sterically hindered, especially if the attacking electrophile is large. youtube.com Consequently, substitution at the less hindered para position (position 6) or at position 4, which is ortho to the smaller methoxy group and meta to the N-ethylamino group, might be favored.

Nucleophilic Reactivity of the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the N-ethylamino group confers nucleophilic character to the molecule. wikipedia.org This allows it to react with a variety of electrophilic reagents.

The nucleophilic nitrogen can readily attack electrophiles. A common class of reactions involves acylation, where this compound reacts with acylating agents such as acyl chlorides or acid anhydrides. This type of reaction, often referred to as the Schotten-Baumann reaction, results in the formation of an amide. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

The nucleophilicity of the amine nitrogen enables the synthesis of a range of nitrogen-containing derivatives.

Amides: As mentioned, reaction with an acyl chloride (R-COCl) or an acid anhydride (B1165640) ((RCO)₂O) yields the corresponding N-acyl-N-ethyl-3-methoxyaniline. These reactions are fundamental in organic synthesis for the protection of amino groups or for the construction of more complex molecules. acs.org

Ureas: N-substituted ureas can be synthesized from amines. rsc.org For instance, the reaction of this compound with an isocyanate (R-N=C=O) would yield a substituted urea (B33335) derivative. An alternative method involves the reaction with potassium isocyanate in water, which provides a greener route to these compounds. rsc.org

Sulfonamides: Reaction with sulfonyl chlorides (R-SO₂Cl) leads to the formation of sulfonamides. This reaction, known as the Hinsberg reaction, can also be used to characterize amines. wikipedia.org

ReactantProduct TypeGeneral Product Structure
Acyl Chloride (R-COCl)AmideC₆H₄(OCH₃)N(CH₂CH₃)COR
Isocyanate (R-NCO)UreaC₆H₄(OCH₃)N(CH₂CH₃)C(O)NHR
Sulfonyl Chloride (R-SO₂Cl)SulfonamideC₆H₄(OCH₃)N(CH₂CH₃)SO₂R

Oxidation and Reduction Chemistry of the Aniline (B41778) Core

The aniline core of this compound is susceptible to both oxidation and reduction, although these reactions are less commonly employed for synthetic purposes compared to the reactions on the substituents.

Oxidation: Aromatic amines, including anilines, are generally susceptible to oxidation. The presence of the electron-donating N-ethylamino and methoxy groups makes the ring particularly electron-rich and thus more easily oxidized. Oxidation can lead to the formation of complex colored products, often involving polymerization. The specific products depend on the oxidizing agent and the reaction conditions. For example, oxidation of anilines can lead to the formation of quinone-like structures or coupled products.

Reduction: The aromatic ring of anilines can be reduced under specific catalytic hydrogenation conditions, typically involving high pressure and temperature with catalysts like rhodium or ruthenium. This would convert the aromatic ring into a substituted cyclohexane (B81311) ring, yielding N-ethyl-3-methoxycyclohexylamine. However, reduction of the nitro group is a more common pathway to synthesize anilines. For instance, this compound could potentially be synthesized by the reduction of N-ethyl-3-methoxynitrobenzene. wikipedia.org

Role as a Chemical Intermediate in Complex Molecule Formation

This compound serves as a crucial building block in the synthesis of more complex molecular architectures. Its bifunctional nature, possessing both a nucleophilic secondary amine and an activated aromatic ring, allows for a variety of chemical transformations. A notable example of its role as a key intermediate is in the multi-step synthesis of N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine, a highly soluble redox shuttle developed for overcharge protection in lithium-ion batteries. rsc.org

The following table outlines the synthetic sequence starting from phenothiazine (B1677639), where the ethyl group is introduced to form an N-ethyl derivative, which is then further functionalized. Although the specific reaction step starting from this compound is not detailed in the provided search results, its structural similarity to the N-ethylated phenothiazine core suggests its potential as a precursor in analogous synthetic strategies for other substituted phenothiazines or related heterocyclic systems.

Table 1: Synthetic Steps in the Formation of N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine

StepReactantsReagents and ConditionsProduct
1PhenothiazineBromoethaneN-Ethylphenothiazine
2N-EthylphenothiazineN-bromosuccinimide3,7-Dibromo-N-ethylphenothiazine
33,7-Dibromo-N-ethylphenothiazinePotassium trifluoroacetate, Copper(I) iodideN-Ethyl-3,7-bis(trifluoromethyl)phenothiazine

This table illustrates a synthetic pathway to a complex molecule where an N-ethylaniline derivative is a key structural motif, analogous to this compound.

Metal-Catalyzed Transformations Involving this compound as a Ligand or Reactant

The chemical literature provides insights into the reactivity of anilines and their derivatives in metal-catalyzed reactions, which can be extrapolated to understand the potential transformations of this compound. These reactions are fundamental in modern organic synthesis for the formation of carbon-nitrogen and carbon-carbon bonds.

As a Reactant in Metal-Catalyzed Cross-Coupling Reactions:

Anilines are common coupling partners in various metal-catalyzed cross-coupling reactions. For instance, rhodium-catalyzed reactions are employed for the synthesis of complex amine-containing molecules. In a study on the regio- and enantioselective synthesis of conjugated enynyl amines, various aniline derivatives were used as nucleophiles. acs.orgacs.org Although this compound was not the specific reactant in the cited study, the successful use of 4-methoxyaniline in a rhodium-catalyzed allylic amination to form N-arylpyrroles suggests that this compound could undergo similar transformations. acs.orgacs.org Such reactions are highly valuable for creating chiral amines, which are important in medicinal chemistry. acs.orgacs.org

The general scheme for such a reaction involves the coupling of an allylic phosphate (B84403) with an aniline derivative in the presence of a rhodium catalyst and a chiral ligand. The reaction proceeds with high regioselectivity and enantioselectivity, affording chiral enynyl amines. acs.orgacs.org

As a Ligand in Transition Metal Catalysis:

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for transition metals. While specific studies detailing the use of this compound as a ligand are not prevalent in the provided search results, the broader class of aniline derivatives is known to coordinate with metal centers. For example, N-heterocyclic carbenes (NHCs), which can be synthesized from anilines, are highly effective ligands in a wide range of catalytic reactions, including palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations. rutgers.edu

Furthermore, research into iron-catalyzed cross-coupling reactions highlights the importance of ligands in stabilizing catalytically active species and influencing the reaction mechanism. nih.gov The electronic and steric properties of this compound, with its methoxy and ethyl substituents, could modulate the properties of a metal center if it were to act as a ligand, thereby influencing the outcome of a catalytic reaction.

A study on the copper-catalyzed biosynth.comtaylorfrancis.com-asymmetric methoxy rearrangement of N-methoxyanilines further illustrates the interaction of the aniline motif with transition metals, leading to intramolecular transformations. rsc.org

Table 2: Potential Metal-Catalyzed Reactions Involving this compound

Reaction TypeMetal CatalystPotential ReactantsPotential ProductSignificance
Allylic AminationRhodiumThis compound, Allylic PhosphateChiral Enynyl AmineSynthesis of enantiomerically enriched amines
Cross-CouplingPalladiumThis compound, Aryl HalideN-Aryl-N-ethyl-3-methoxyanilineFormation of C-N bonds for complex molecule synthesis
Ligand in CatalysisVarious (e.g., Pd, Fe)This compound as a ligandMetal-Ligand ComplexModulation of catalyst activity and selectivity

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry for predicting the ground-state properties of molecules. For a molecule like N-Ethyl-3-methoxyaniline, DFT calculations would typically be employed to determine its optimized molecular geometry, electronic energy, and the distribution of electron density. While specific DFT studies on this compound are not available, research on related aniline (B41778) derivatives demonstrates the utility of this approach. For instance, DFT calculations have been successfully used to study the adsorption mechanisms of aniline on surfaces and to investigate the electronic properties of aniline oligomers. uni.luschrodinger.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To understand how a molecule interacts with light, scientists turn to Time-Dependent Density Functional Theory (TD-DFT). This method is used to calculate the energies of electronic excited states, which correspond to the absorption of photons in the ultraviolet-visible (UV-Vis) range of the electromagnetic spectrum. A TD-DFT study of this compound would predict its UV-Vis absorption spectrum, identifying the wavelengths of light it absorbs most strongly and the nature of the electronic transitions involved. Studies on similar molecules, such as benznidazole, have shown that TD-DFT can accurately predict their electronic absorption spectra. researchgate.net

Ab Initio Calculations for Molecular Properties

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate results for molecular properties. An ab initio study of this compound could provide benchmark data for its geometry and electronic properties. Research on substituted benzenes has utilized ab initio methods to study ground state properties like orbital energies and dipole moments. nih.gov

Molecular Geometry and Conformation Analysis

The three-dimensional arrangement of atoms in a molecule, its geometry and conformation, is critical to its properties and reactivity. For this compound, the flexibility of the ethyl group and its interaction with the methoxy-substituted benzene (B151609) ring would lead to various possible conformations. A conformational analysis would involve mapping the potential energy surface of the molecule to identify the most stable conformers. colostate.edu Techniques like Newman projections are often used to visualize the different rotational arrangements around single bonds. colostate.edu While specific data for this compound is unavailable, studies on related substituted anilines have employed computational methods to explore their conformational landscapes. colostate.edu

Vibrational Frequency and Spectroscopic Parameter Prediction

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These predicted spectra are invaluable for interpreting experimental spectroscopic data and identifying the presence of specific functional groups and vibrational modes. For this compound, a calculation of its vibrational frequencies would provide a theoretical fingerprint of the molecule. Although specific calculations for this compound are not published, DFT has been widely used to predict the vibrational spectra of various organic molecules, including aniline derivatives. rsc.orgirjweb.com

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational chemistry provides a suite of reactivity descriptors derived from the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. chalcogen.roresearchgate.net Other descriptors, including electronegativity, chemical hardness, and the Fukui function, can provide further insights into the reactive sites of a molecule. While these descriptors have not been specifically calculated for this compound in the available literature, they are standard outputs of quantum chemical calculations and would be essential for understanding its reactivity.

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

In the context of this compound, FMO analysis provides insights into its reactive sites. The distribution of the HOMO and LUMO across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively. Theoretical calculations are employed to determine the energies of these orbitals and their spatial distribution. These studies are essential for predicting how this compound will interact with other chemical species and for understanding its reaction mechanisms. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards charged species. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, typically represented by a color spectrum. uni-muenchen.de Red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus favorable for electrophilic attack. researchgate.netresearchgate.net Blue regions, conversely, represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral or intermediate potential. researchgate.net

For this compound, the MEP map reveals the most probable sites for intermolecular interactions. The oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the ethylamino group are expected to be regions of high electron density (red), making them likely sites for interaction with electrophiles. nih.gov The aromatic ring and the ethyl group will show varying degrees of electrostatic potential, influencing how the molecule orients itself in the presence of other reactants.

Mulliken Atomic Charge Distribution

Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule. researchgate.net This analysis provides a quantitative measure of the electron distribution and can offer insights into the electronic structure and bonding characteristics of the molecule. researchgate.net The calculated Mulliken charges can help in understanding the relative acidity or basicity of different atoms and in predicting sites of chemical reactivity.

In this compound, the Mulliken atomic charges would quantify the electron-donating or electron-withdrawing effects of the ethylamino and methoxy substituents on the benzene ring. It is expected that the oxygen and nitrogen atoms will carry significant negative charges due to their high electronegativity. The carbon atoms of the aromatic ring will exhibit a more complex charge distribution, influenced by the resonance and inductive effects of the substituents. This detailed charge distribution is valuable for understanding the molecule's dipole moment and its interactions with polar solvents and other reagents.

Spectroscopic Parameter Prediction (e.g., Gauge Independent Atomic Orbital (GIAO) for NMR Chemical Shifts)

Computational chemistry offers powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors from first principles using density functional theory (DFT). imist.maresearchgate.netnih.gov By calculating the magnetic shielding of each nucleus, the chemical shifts can be predicted and compared with experimental data, aiding in the structural elucidation of molecules. researchgate.netrsc.org

For this compound, GIAO calculations can predict the 1H and 13C NMR chemical shifts. These theoretical predictions are highly dependent on the level of theory and the basis set used in the calculation. nih.gov The accuracy of the predicted shifts can be high, often showing a strong linear correlation with experimental values. imist.maresearchgate.net This predictive capability is invaluable for assigning specific resonances in the experimental NMR spectrum to the corresponding nuclei in the molecule, confirming its structure.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics. Theoretical calculations, often using methods like second-order Møller-Plesset perturbation theory (MP2), are employed to evaluate the NLO properties of molecules. bohrium.combath.ac.uk Key parameters that are calculated include the dipole moment, polarizability, and first-order hyperpolarizability (β). bohrium.com

Prediction of Collision Cross Section (CCS)

Collision Cross Section (CCS) is a physicochemical property of an ion that reflects its size and shape in the gas phase. nih.gov It is an important parameter in ion mobility-mass spectrometry (IM-MS), aiding in the identification and characterization of compounds. nih.gov Predictive models, often based on machine learning algorithms like support vector machines (SVM), have been developed to calculate CCS values for various ions from their chemical structures. nih.govunizar.es These models use molecular descriptors to predict the CCS for different adducts, such as protonated ([M+H]+) or sodiated ([M+Na]+) ions. unizar.es

For this compound, predicted CCS values can be found in databases like PubChemLite and CCSbase. uni.luccsbase.net These predictions provide valuable information for identifying this compound in complex mixtures using IM-MS techniques. The accuracy of these predictions is typically high, with prediction errors often below 5%. unizar.es

Table of Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺152.10700130.7
[M+Na]⁺174.08894138.2
[M-H]⁻150.09244134.6
[M+NH₄]⁺169.13354151.9
[M+K]⁺190.06288136.8
[M+H-H₂O]⁺134.09698124.9
[M+HCOO]⁻196.09792156.6
[M+CH₃COO]⁻210.11357179.3
[M+Na-2H]⁻172.07439138.6
[M]⁺151.09917131.7
[M]⁻151.10027131.7

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Applications in Advanced Organic Synthesis and Material Science Precursors

Building Block in Complex Organic Molecule Synthesis

The reactivity of the N-ethylamino group and the potential for electrophilic substitution on the benzene (B151609) ring make N-Ethyl-3-methoxyaniline a significant building block for constructing larger, more complex molecular architectures. Substituted anilines are foundational to the synthesis of numerous functional molecules, and the specific substitution pattern of this compound allows for targeted chemical transformations. For instance, secondary amines, including various substituted anilines, are readily used in amide bond formation, a fundamental reaction in the creation of pharmaceuticals and other specialty chemicals acs.org. This reactivity underscores its utility as a versatile intermediate.

This compound and its derivatives are utilized in the synthesis of dyes. The aniline (B41778) core is a classic structural motif in chromophores (the part of a molecule responsible for its color). The N-ethyl and 3-methoxy substituents on the aniline ring can modulate the electronic properties of the resulting dye molecule, thereby influencing its color, intensity, and fastness properties. A sulfonated derivative, N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline sodium salt, is noted for its application in the dye industry, where it aids in the even distribution of dyes on textiles Current time information in Bangalore, IN.. This demonstrates how the core structure of this compound can be functionalized to create soluble and effective components for dyeing processes.

Substituted anilines are a well-established class of intermediates in the agrochemical industry. The amide bond is a critical linkage in the structure of many modern pesticides acs.org. The ability of secondary amines like this compound to undergo reactions to form complex amides makes it a valuable potential precursor for agrochemically active compounds acs.org. While specific commercial pesticides derived directly from this compound are not widely documented in public literature, the synthesis of novel active ingredients often relies on such versatile building blocks swinburne.edu.au. The development of new herbicides, insecticides, and fungicides frequently involves the use of heterocyclic and substituted amine chemistry swinburne.edu.aunih.gov.

Monomer and Modifier in Polymer Chemistry

The structure of this compound makes it a suitable candidate for use as a monomer in the synthesis of specialty polymers. The polymerization of aniline and its derivatives is a known route to producing conductive and electroactive materials. Studies on closely related monomers, such as 3-methoxyaniline and N-methylaniline, provide insight into the potential polymeric materials that can be derived from this compound dntb.gov.ua.

Polyaniline and its derivatives are known for their electrical conductivity. The substituent on the nitrogen atom, however, can impact this property. Research on Poly(N-methylaniline) (PNMA) shows that while N-alkylation tends to decrease conductivity compared to unsubstituted polyaniline, it significantly improves the polymer's solubility in organic solvents. Similarly, the polymerization of N-ethylaniline can produce conductive materials. The methoxy (B1213986) group on the aromatic ring, as seen in the polymerization of 3-methoxyaniline, also influences the electronic characteristics of the resulting polymer dntb.gov.ua. Therefore, this compound can be polymerized to create a material that balances processability with electrical performance. The re-doping of such polymers with acids is a common strategy to enhance their conductivity further.

Table 1: Electrical Conductivity of Polyaniline and Related Derivatives

PolymerSubstituent(s)Reported Conductivity (S/cm⁻¹)Key FindingsSource(s)
Poly(N-methylaniline)N-methylUp to 109.84 (re-doped)N-substitution improves solubility but can lower conductivity; re-doping enhances it.
Poly(N-ethyl aniline) CompositeN-ethylNot specified, but confirmed conductiveForms conductive composites with other materials.
Poly(3-methoxyaniline)3-methoxyNot specified, but confirmed conductiveThe methoxy group allows for the formation of electroactive polymer films. dntb.gov.ua

The incorporation of aromatic monomers like this compound into polymer chains can enhance their thermal stability. Thermogravimetric analysis (TGA) is used to assess this property. For example, TGA has been used to confirm the structure and thermal properties of polymers derived from 3-methoxyaniline dntb.gov.ua. Furthermore, composites made from poly(N-ethyl aniline) have demonstrated increased thermal stability compared to the pure polymer, indicating the robustness of the N-ethylated polyaniline backbone. These findings suggest that polymers synthesized using this compound would likely exhibit good thermal resistance, making them suitable for applications requiring stability at elevated temperatures.

Surfactant and Dispersing Agent Applications in Industrial Processes

While this compound itself is not a surfactant, it serves as a key precursor for the synthesis of specialized surfactant molecules. By introducing a hydrophilic (water-attracting) functional group to the molecule, its amphiphilic character can be dramatically increased. A prime example is N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline sodium salt, a derivative that is highly soluble in water Current time information in Bangalore, IN.. This compound is used effectively as a surfactant and dispersing agent, particularly in the textile and dye industries, where it helps to ensure the uniform application of dyes for higher quality products Current time information in Bangalore, IN..

Reagent in Analytical Chemistry Methodologies

The reactivity of the N-ethyl and methoxy-substituted aniline core allows for its use in developing sensitive and specific analytical methods.

This compound belongs to the class of N-substituted aniline derivatives that are foundational to the formulation of Trinder's reagents. These reagents are widely used in clinical chemistry for the quantitative determination of analytes that can be enzymatically oxidized to produce hydrogen peroxide (H₂O₂).

The core of the Trinder reaction is the horseradish peroxidase (HRP) catalyzed oxidative coupling of a hydrogen donor (an aniline derivative) with a coupling agent, typically 4-aminoantipyrine (B1666024) (4-AAP), in the presence of H₂O₂. This reaction produces a stable, colored quinone-imine dye whose absorbance can be measured spectrophotometrically. The intensity of the color is directly proportional to the concentration of H₂O₂ generated in a preceding enzymatic reaction, and thus to the concentration of the initial analyte (e.g., glucose, uric acid, cholesterol).

While this compound itself can act as a hydrogen donor, its derivatives are often modified to enhance water solubility for use in aqueous biochemical assays. A prominent example is N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline (ADPS), a sulfonated analogue that exhibits excellent water solubility and stability. dojindo.co.jp The fundamental reactive moiety, the this compound structure, is responsible for the color-forming reaction. The methoxy group (-OCH₃) at the meta-position influences the electronic properties of the aniline ring, affecting the stability and molar absorptivity of the resulting dye.

The general mechanism is as follows:

Analyte Oxidation: An oxidase enzyme specifically converts an analyte (e.g., glucose) into its oxidized product and hydrogen peroxide.

Peroxidase-Catalyzed Coupling: Horseradish peroxidase uses the generated H₂O₂ to oxidize the aniline derivative and 4-AAP, which then couple to form a colored dye.

The choice of aniline derivative allows for the fine-tuning of the assay's characteristics, such as the wavelength of maximum absorbance (λmax) and sensitivity.

Table 1: Comparison of Common Water-Soluble Trinder's Reagents (Aniline Derivatives)

Reagent Name (Acronym) Chemical Structure λmax (nm) Key Features
N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline (ADPS) A sulfonated derivative of this compound 545 High water solubility, stable color development. dojindo.co.jp
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methoxyaniline (TOOS) A hydroxylated and sulfonated aniline derivative 555 High molar absorptivity, commonly used in various diagnostic kits.

This table showcases derivatives used in Trinder's reagents to illustrate the principle. The properties are derived from typical applications.

Aniline and its derivatives are key monomers in the synthesis of conducting polymers, most notably polyaniline (PANI). rsc.org These polymers are attractive materials for chemical sensing applications due to their unique ability to change their electrical and optical properties upon interaction with various analytes. rsc.orgresearchgate.net This change, often a result of protonation/deprotonation or redox reactions, can be measured as a change in resistance, potential, or color, forming the basis of a sensor. rsc.org

Polymers derived from substituted anilines can be tailored to detect specific substances. The substituent on the aniline ring influences the polymer's morphology, solubility, and sensitivity towards target analytes. researchgate.netrsc.org For instance, research has shown that polymers based on aniline derivatives can be used to create sensors for gases like ammonia (B1221849) and for measuring pH. rsc.org

While research specifically detailing a sensor based on polymerized this compound is limited, studies on closely related compounds highlight the potential of this chemical family. A notable example is the development of an electrochemical sensor for 3-methoxyaniline (3-MA) , the primary amine analogue. Researchers fabricated a sensor using a glassy carbon electrode modified with silver oxide-doped lanthanum oxide nanosheets (Ag₂O@La₂O₃ NSs). rsc.org This sensor demonstrated high sensitivity and selectivity for detecting 3-MA in aqueous solutions. rsc.org

Table 2: Performance Characteristics of a 3-Methoxyaniline (3-MA) Electrochemical Sensor

Parameter Value Reference
Sensor Platform Ag₂O@La₂O₃ NSs/Nafion/GCE rsc.org
Linear Dynamic Range (LDR) 0.1 nM to 0.1 mM rsc.org
Limit of Detection (LOD) 0.085 ± 0.002 nM rsc.org
Limit of Quantification (LOQ) 0.28 ± 0.02 nM rsc.org

The success of this sensor for 3-methoxyaniline suggests that this compound could similarly be used as a monomer to create polymer films for sensing applications, where its specific electronic and steric properties might offer unique selectivity for other target analytes.

Role as a Biocompatible Surrogate in Metathesis Reactions

Olefin metathesis is a powerful organic reaction that reorganizes carbon-carbon double bonds, catalyzed by transition metal complexes like those developed by Grubbs and Schrock. wikipedia.org This reaction has broad applications, from polymer synthesis to the creation of complex molecules. nih.gov In recent years, its use has been extended to biological systems for applications like protein modification, a field known as bio-orthogonal chemistry. nih.gov

In this context, protecting groups or surrogates are often needed to mask reactive functional groups on biomolecules or to enhance their compatibility with the metathesis catalysts. This compound has been identified as a biocompatible and biodegradable surrogate that can be used as a substitute for the amino acid arginine in metathesis reactions. biosynth.com

Arginine contains a guanidinium (B1211019) group that can be protonated and interfere with the catalyst or the desired reaction. By using a surrogate like this compound, chemists can perform the metathesis reaction on a modified peptide or protein without complications from the arginine side chain. After the reaction, the surrogate can be removed or is designed to biodegrade. This specific application also points to its potential use in inhibiting enzymes like thrombin, which is involved in blood coagulation. biosynth.com The ability to form cocrystals, for example with cobalt(II) chloride, further underscores its utility as a tool in structural biology and medicinal chemistry research. biosynth.com

Derivatives and Analogues: Synthesis and Research Applications

Sulfopropylated Derivatives (e.g., N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline Sodium Salt)

The introduction of a sulfopropyl group to N-Ethyl-3-methoxyaniline dramatically increases its water solubility, a key feature for its use in aqueous systems. The most prominent example of this class is N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline sodium salt, also known by the acronym ADPS.

Synthetic Pathways and Chemical Modifications

The synthesis of N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline sodium salt typically involves the N-alkylation of this compound. This is achieved by reacting it with 1,3-propanesultone. The sultone ring is opened by the nucleophilic attack of the secondary amine, resulting in the formation of a sulfonic acid. Subsequent neutralization with a sodium base, such as sodium hydroxide, yields the final sodium salt product. This process ensures the introduction of the highly polar sulfonate group, rendering the molecule readily soluble in water. guidechem.comchemimpex.com

Further chemical modifications can be performed on the aniline (B41778) ring or the ethyl group, although the sulfopropylation step is central to creating these highly water-soluble derivatives. The core structure, consisting of the methoxy-substituted aniline with the N-ethyl and N-sulfopropyl groups, provides a versatile platform for the development of various reagents.

Application in Diagnostic and Analytical Reagents

N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline sodium salt (ADPS) is a highly water-soluble aniline derivative that functions as a chromogenic substrate in various enzymatic assays. chemicalbook.commade-in-china.com It is a "new Trinder's reagent," a class of compounds used in colorimetric diagnostic tests. made-in-china.com The fundamental principle of its application lies in the Trinder reaction, where in the presence of hydrogen peroxide and a peroxidase (like horseradish peroxidase, HRP), ADPS is oxidatively coupled with another reagent, typically 4-aminoantipyrine (B1666024) (4-AAP). made-in-china.com This reaction produces a stable, colored quinone-imine dye. made-in-china.com

The intensity of the color produced is directly proportional to the concentration of the analyte being measured. This property makes ADPS a valuable component in diagnostic kits for the quantification of various biological markers, including glucose, uric acid, cholesterol, and creatinine. made-in-china.com The high water solubility and sensitivity of ADPS contribute to the accuracy and reliability of these diagnostic tests. made-in-china.com Its application also extends to the development of sensors and probes in analytical chemistry. chemimpex.com

N-Substituted Methoxy-Aniline Analogues

The nitrogen atom of 3-methoxyaniline provides a reactive site for the introduction of various alkyl and aryl substituents, leading to a diverse range of analogues with applications in organic synthesis.

N-Benzyl-3-methoxyaniline and its Synthetic Utility

N-Benzyl-3-methoxyaniline is a key analogue synthesized through the N-alkylation of 3-methoxyaniline. This can be achieved using benzyl (B1604629) halides or, in a more atom-economical approach, with benzyl alcohol via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism catalyzed by transition metals like iridium or ruthenium. In this catalytic cycle, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then condenses with the amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the final N-benzylated amine product.

The strategic placement of the methoxy (B1213986) and benzyl groups makes N-benzyl-3-methoxyaniline a valuable precursor in the synthesis of complex organic molecules. It is utilized in the construction of quinone derivatives and various colored compounds. Furthermore, it serves as an intermediate in the pharmaceutical industry for building intricate molecular architectures.

Other Alkyl and Aryl Substituted Analogues in Organic Synthesis

Beyond the benzyl group, other alkyl and aryl substituents can be introduced to the nitrogen of 3-methoxyaniline, creating a library of analogues for organic synthesis. The general synthesis of N-alkylanilines can be achieved through the reduction of the corresponding secondary amides, though this method can sometimes lead to cleavage of the anilide. dergipark.org.tr A more common method involves the reaction of the aniline with alkyl halides. wikipedia.org

These substituted anilines are versatile building blocks. For instance, N-phenyl-3-methoxyaniline is used as a precursor in the synthesis of azo dyes and pigments, where the methoxy group enhances solubility and reactivity. chemimpex.com It is also employed in polymer chemistry to improve thermal stability and mechanical strength. chemimpex.com The synthesis of various N-alkyl anilines and their subsequent reactions, such as rhodium-catalyzed allylic amination, have been explored to produce chiral conjugated enynyl amines, which are valuable intermediates in organic synthesis. acs.orgacs.org

Coordination Chemistry with Metal Centers

Aniline and its derivatives, including N-substituted methoxy-anilines, are effective ligands for metal ions, forming coordination complexes. wikipedia.org The nitrogen atom's lone pair of electrons can be donated to a metal center, leading to the formation of a coordinate bond.

Research has shown that 3-methoxyaniline reacts with nickel(II) chloride to form a dichloridotetrakis(3-methoxyaniline)nickel(II) complex. iucr.org In this pseudo-octahedral complex, the nickel ion is coordinated to four 3-methoxyaniline ligands and two chloride ions. iucr.org The methoxy-aniline ligands exhibit different conformations around the Ni-N bond. iucr.org

Similarly, Schiff bases derived from the condensation of p-anisidine (B42471) (4-methoxyaniline) with 4-methoxybenzaldehyde (B44291) have been used to synthesize complexes with various transition metals like Co(II), Fe(II), Mn(II), and Ni(II). eajournals.org These complexes have shown potential applications, including antimicrobial activity, which was observed to be higher for the metal complexes than for the free ligands, a phenomenon often attributed to chelation. eajournals.org The study of such metal complexes is an active area of research in coordination chemistry, with potential applications in catalysis and materials science. nih.gov

Synthesis and Structural Characterization of this compound Metal Complexes (e.g., Nickel(II) Complexes)

The synthesis of metal-aniline complexes is typically achieved through the direct reaction of a metal salt with the aniline ligand in a suitable solvent. In a representative synthesis using the analogue 3-methoxyaniline, yellow crystals of Dichloridotetrakis(3-methoxyaniline)nickel(II), [NiCl₂(C₇H₉NO)₄], were produced. nih.govclarku.eduiucr.orgiucr.org The process involved dissolving nickel(II) chloride hexahydrate and 3-methoxyaniline in separate portions of ethanol. nih.goviucr.orgiucr.org Both solutions were heated to boiling before being combined, leading to the formation of the complex which could then be crystallized upon cooling and purification. nih.goviucr.orgiucr.org

The structural characterization of the resulting [NiCl₂(3-methoxyaniline)₄] complex was performed using single-crystal X-ray diffraction, revealing a pseudo-octahedral coordination geometry around the central Ni(II) ion. nih.govclarku.eduresearchgate.net The nickel ion is bonded to four nitrogen atoms from the 3-methoxyaniline ligands and two chloride ions. iucr.orgresearchgate.net The chloride ligands are positioned in a trans configuration to each other, with the four aniline ligands occupying the equatorial plane. nih.goviucr.org The Cl1—Ni1—Cl2 bond angle is nearly linear at 179.8(2)°, confirming this geometry. nih.goviucr.org

Detailed crystallographic data provides precise measurements of the bond lengths and angles within the complex, defining its molecular structure.

Selected Structural Parameters for [NiCl₂(3-methoxyaniline)₄] researchgate.net

Bond/Angle Value (Å or °) Bond/Angle Value (Å or °)
Ni1—Cl1 2.3658 (6) Å N11—Ni1—N21 178.52 (8) °
Ni1—N21 2.1544 (19) Å N21—Ni1—N31 86.39 (7) °
N31—Ni1—Cl1 94.66 (5) ° N31—Ni1—Cl2 85.45 (5) °
N11—Ni1—Cl1 90.80 (6) ° N21—Ni1—N41 94.75 (7) °
N11—Ni1—Cl2 89.10 (6) ° Cl1—Ni1—Cl2 179.86 (2) °

Investigation of Ligand Conformation and Intermolecular Interactions within Complexes

The coordination of the aniline ligands to the metal center influences their conformation. In the [NiCl₂(3-methoxyaniline)₄] crystal structure, the four 3-methoxyaniline ligands are not identical and differ primarily in their conformation around the Ni—N bond. clarku.eduiucr.org This variation also impacts the subsequent intermolecular interactions. clarku.eduiucr.org

The aromatic rings of the ligands remain largely planar, as expected. iucr.org However, the orientation of the methoxy substituent relative to the amino group shows notable differences among the four ligands. iucr.org For three of the ligands, the methoxy group is directed toward the amino substituent. iucr.org In the fourth ligand, the group is rotated approximately 180° to an anti position. iucr.org

The crystal packing of the complex is stabilized by a network of intermolecular interactions. Weak N—H···Cl hydrogen bonds are crucial, linking adjacent molecules into chains that propagate along the b-axis of the crystal lattice. nih.goviucr.orgresearchgate.net These hydrogen bonds are complemented by short Cl···Cl contacts between molecules related by inversion symmetry. nih.goviucr.orgresearchgate.net

Hydrogen Bond Geometry for [NiCl₂(3-methoxyaniline)₄] researchgate.net

Donor–H···Acceptor d(D–H) / Å d(H···A) / Å d(D···A) / Å <(DHA) / °
N11—H11B···Cl1 0.83 (2) 2.44 (3) 3.264 (2) 168 (2)
N31—H31B···Cl2 0.85 (2) 2.69 (2) 3.509 (2) 160 (2)

These detailed structural investigations of the 3-methoxyaniline analogue provide a foundational understanding of the coordination behavior, conformational flexibility, and non-covalent interactions that could be anticipated in the corresponding complexes of this compound.

Q & A

Q. What are the recommended synthetic pathways for N-Ethyl-3-methoxyaniline, and how can purity be validated?

Methodological Answer:

  • Synthetic Routes : Use reductive alkylation of 3-methoxyaniline with ethyl iodide in the presence of a palladium catalyst under inert conditions . Alternative methods include nucleophilic substitution or coupling reactions.
  • Purity Validation :
    • Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities.
    • Spectroscopy : Confirm structural integrity via 1H^1H-NMR (e.g., δ 3.8 ppm for methoxy group) and FT-IR (C-N stretch at ~1250 cm1^{-1}) .
    • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (expected m/z = 165.1 for [M+H]+^+).

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

  • Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) using gravimetric analysis.
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (typical range: 150–200°C for aromatic amines) .
  • Optical Properties : UV-vis spectroscopy (π→π^* transitions in 250–300 nm range) and fluorescence emission spectra (if applicable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

Methodological Answer:

  • Controlled Replication : Repeat experiments under standardized buffers (e.g., pH 4–10) with ionic strength controls.
  • Analytical Cross-Validation : Use complementary techniques (e.g., cyclic voltammetry for redox behavior vs. UV-vis kinetics) to confirm trends .
  • Error Analysis : Quantify uncertainties via triplicate measurements and apply statistical tests (e.g., ANOVA) to assess significance of discrepancies .

Q. What experimental designs are optimal for studying this compound’s interactions with biomolecules (e.g., DNA or proteins)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize biomolecules on gold substrates and monitor binding kinetics (association/dissociation rates) .
  • Spectroscopic Titration : Use fluorescence quenching or circular dichroism (CD) to detect conformational changes in biomolecules .
  • Computational Modeling : Pair experimental data with molecular docking simulations (e.g., AutoDock Vina) to predict binding sites .

Q. How can researchers assess the stability of this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • Matrix Preparation : Spike the compound into simulated physiological fluids (e.g., PBS or serum) and incubate at 37°C.
  • Degradation Monitoring : Use LC-MS/MS to track parent compound depletion and identify degradation products (e.g., demethylated or oxidized derivatives) .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to calculate half-life (t1/2t_{1/2}) under varying conditions .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are critical for analyzing dose-response or kinetic data involving this compound?

Methodological Answer:

  • Nonlinear Regression : Fit dose-response curves using Hill or Langmuir equations (e.g., in GraphPad Prism).
  • Error Propagation : Report confidence intervals (95% CI) for EC50_{50} or KdK_d values .
  • Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points .

Q. How should researchers present conflicting spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

  • Comparative Tables : Tabulate experimental vs. theoretical chemical shifts with deviation analysis.
  • Root-Cause Investigation : Check for solvent effects, tautomerism, or paramagnetic impurities in NMR samples .
  • Transparency : Clearly state limitations (e.g., DFT functional accuracy) in computational models .

Advanced Method Development

Q. What strategies optimize the sensitivity of this compound detection in trace-level environmental samples?

Methodological Answer:

  • Preconcentration : Solid-phase extraction (SPE) using C18 cartridges.
  • Derivatization : Enhance detectability via fluorogenic tagging (e.g., dansyl chloride) for LC-fluorescence .
  • Calibration Standards : Use matrix-matched calibration to correct for matrix effects .

Q. How can researchers design a mechanistic study to elucidate the compound’s role in catalytic cycles?

Methodological Answer:

  • Isotopic Labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to track reaction pathways via NMR or MS.
  • In Situ Spectroscopy : Employ time-resolved FT-IR or Raman to capture intermediate species .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to infer mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-Ethyl-3-methoxyaniline
Reactant of Route 2
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N-Ethyl-3-methoxyaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.